Cas no 1185314-67-3 (N-(3-Piperidinylmethyl)-2-benzothiazolamine hydrochloride)

N-(3-Piperidinylmethyl)-2-benzothiazolamine hydrochloride structure
1185314-67-3 structure
商品名:N-(3-Piperidinylmethyl)-2-benzothiazolamine hydrochloride
CAS番号:1185314-67-3
MF:C13H17N3S.HCl
メガワット:283.82012
CID:1004445
PubChem ID:45786773

N-(3-Piperidinylmethyl)-2-benzothiazolamine hydrochloride 化学的及び物理的性質

名前と識別子

    • N-(3-Piperidinylmethyl)-2-benzothiazolamine hydrochloride
    • N-(piperidin-3-ylmethyl)-1,3-benzothiazol-2-amine,hydrochloride
    • AK-53170
    • benzothiazol-2-yl(3-piperidylmethyl)amine, chloride
    • Benzothiazol-2-yl-piperidin-3-ylmethylamine hydrochloride
    • Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride
    • KB-47699
    • N-(Piperidin-3-ylmethyl)benzo[d]thiazol-2-amine hydrochloride
    • SBB075743
    • N-(piperidin-3-ylmethyl)-1,3-benzothiazol-2-amine;hydrochloride
    • AKOS015941324
    • N-[(piperidin-3-yl)methyl]-1,3-benzothiazol-2-amine hydrochloride
    • N-(Piperidin-3-ylmethyl)benzo[d]thiazol-2-aminehydrochloride
    • N-[(Piperidin-3-yl)methyl]-1,3-benzothiazol-2-amine--hydrogen chloride (1/1)
    • DTXSID10671442
    • DB-264381
    • 1185314-67-3
    • MDL: MFCD09877703
    • インチ: InChI=1S/C13H17N3S.ClH/c1-2-6-12-11(5-1)16-13(17-12)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2,(H,15,16);1H
    • InChIKey: GZLBOSGQVAQVEH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)NC(=NCC3CCCNC3)S2.Cl

計算された属性

  • せいみつぶんしりょう: 283.0909965g/mol
  • どういたいしつりょう: 283.0909965g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 249
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.2Ų

N-(3-Piperidinylmethyl)-2-benzothiazolamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM161342-1g
N-(piperidin-3-ylmethyl)benzo[d]thiazol-2-amine hydrochloride
1185314-67-3 95%
1g
$454 2023-11-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1801860-500mg
N-(Piperidin-3-ylmethyl)benzo[d]thiazol-2-amine hydrochloride
1185314-67-3 97%
500mg
¥6732.00 2024-08-09
Chemenu
CM161342-1g
N-(piperidin-3-ylmethyl)benzo[d]thiazol-2-amine hydrochloride
1185314-67-3 95%
1g
$429 2021-06-17

N-(3-Piperidinylmethyl)-2-benzothiazolamine hydrochloride 関連文献

N-(3-Piperidinylmethyl)-2-benzothiazolamine hydrochlorideに関する追加情報

Recent Advances in the Study of N-(3-Piperidinylmethyl)-2-benzothiazolamine hydrochloride (CAS: 1185314-67-3)

N-(3-Piperidinylmethyl)-2-benzothiazolamine hydrochloride (CAS: 1185314-67-3) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly in the modulation of neurological and oncological targets. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent publications highlight the compound's role as a selective inhibitor of specific kinase pathways, which are implicated in various cancers. For instance, a 2023 study demonstrated its efficacy in suppressing tumor growth in vitro and in vivo by targeting aberrant signaling cascades. The compound's unique chemical structure, featuring a benzothiazole moiety linked to a piperidinylmethyl group, contributes to its high binding affinity and selectivity.

In addition to its oncological applications, N-(3-Piperidinylmethyl)-2-benzothiazolamine hydrochloride has shown promise in neurological research. A 2022 study reported its ability to cross the blood-brain barrier and modulate neurotransmitter systems, suggesting potential utility in treating neurodegenerative disorders such as Alzheimer's disease. The compound's pharmacokinetic properties, including its stability and bioavailability, were also characterized in this study.

The synthesis of N-(3-Piperidinylmethyl)-2-benzothiazolamine hydrochloride has been optimized in recent years to improve yield and purity. A 2023 paper detailed a novel catalytic method that reduces byproduct formation and enhances scalability, making the compound more accessible for preclinical and clinical studies. This advancement is critical for further development and potential commercialization.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as off-target effects and long-term toxicity need to be addressed through rigorous preclinical testing. Future research directions may include structural modifications to enhance specificity and reduce adverse effects, as well as combination therapies to maximize therapeutic outcomes.

In conclusion, N-(3-Piperidinylmethyl)-2-benzothiazolamine hydrochloride (CAS: 1185314-67-3) represents a versatile and promising candidate in both oncology and neurology. Continued research and development efforts are essential to fully realize its therapeutic potential and overcome existing limitations. This brief underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this compound.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.haoxiangbio.com
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.atkchemical.com/
atkchemica
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.